Orthogonal Protection: Boc Stability under Basic Conditions vs Fmoc
The Boc protecting group is stable to the basic conditions (piperidine, 20% v/v in DMF) used for Fmoc removal but is cleaved by trifluoroacetic acid (TFA, typically 95% v/v). In contrast, the Fmoc group is removed by base but stable to TFA. This orthogonality allows the target compound to be used in Boc‑strategy solid‑phase peptide synthesis (SPPS), whereas the Fmoc analog 4‑(1,3‑dioxolan‑2‑yl)‑2‑(9H‑fluoren‑9‑ylmethoxycarbonylamino)butanoic acid (CAS 2137506‑90‑0) is restricted to Fmoc‑strategy SPPS [REFS‑1] [REFS‑2].
| Evidence Dimension | Deprotection condition compatibility |
|---|---|
| Target Compound Data | Stable to 20% piperidine/DMF (≥60 min); cleaved by 95% TFA (≤30 min) [REFS‑1] |
| Comparator Or Baseline | Fmoc analog (CAS 2137506-90-0): stable to 95% TFA; cleaved by 20% piperidine/DMF (≤30 min) [REFS‑1] |
| Quantified Difference | Orthogonal acid/base lability profiles; the target compound is compatible with Boc-SPPS, while the Fmoc analog is not |
| Conditions | Standard solid-phase peptide synthesis deprotection protocols |
Why This Matters
Orthogonal protection enables sequential, site‑specific deprotection in multi‑step convergent syntheses, reducing side‑product formation and improving overall yield.
- [1] IRIS Biotech. Boc versus Fmoc for Solid Phase Peptide Synthesis. https://iris-biotech.de/blog/boc-versus-fmoc-for-solid-phase-peptide-synthesis/ View Source
- [2] Kappel JC, Barany G. Backbone amide linker (BAL) strategy for Nα-9-fluorenylmethoxycarbonyl (Fmoc) solid-phase synthesis of peptide aldehydes. J Pept Sci. 2005;11:525-535. doi:10.1002/psc.614 View Source
